molecular formula C21H15ClO4 B3616121 4-formylphenyl 4-[(4-chlorophenoxy)methyl]benzoate

4-formylphenyl 4-[(4-chlorophenoxy)methyl]benzoate

Cat. No. B3616121
M. Wt: 366.8 g/mol
InChI Key: MLALYRQZWPDDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-formylphenyl 4-[(4-chlorophenoxy)methyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FCBP and is a derivative of benzoic acid. FCBP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of FCBP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. FCBP has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. FCBP has also been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
FCBP has been reported to have various biochemical and physiological effects. In vitro studies have shown that FCBP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FCBP has also been reported to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. In addition, FCBP has been reported to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using FCBP in lab experiments is its potential therapeutic applications in various fields, including medicine, materials science, and biology. FCBP is also relatively easy to synthesize using various methods. However, one of the limitations of using FCBP in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for FCBP research. One potential direction is the development of FCBP-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the development of FCBP-based materials for use in OLEDs and solar cells. Further studies are also needed to fully understand the mechanism of action of FCBP and its potential side effects.

Scientific Research Applications

FCBP has been investigated for its potential therapeutic applications in various scientific research studies. It has been reported to have anti-inflammatory, antitumor, and antimicrobial activities. FCBP has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, FCBP has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and solar cells.

properties

IUPAC Name

(4-formylphenyl) 4-[(4-chlorophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClO4/c22-18-7-11-19(12-8-18)25-14-16-1-5-17(6-2-16)21(24)26-20-9-3-15(13-23)4-10-20/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLALYRQZWPDDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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